molecular formula C11H12ClN3O4 B6344931 Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate CAS No. 1264087-27-5

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate

Cat. No. B6344931
CAS RN: 1264087-27-5
M. Wt: 285.68 g/mol
InChI Key: HYSFZJZGMNOYRJ-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate, commonly known as ECP, is a compound that has been studied extensively for its synthetic, biochemical, and physiological effects. It is a stable, water-soluble compound that is used in a variety of applications, including scientific research and laboratory experiments. ECP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists and researchers.

Scientific Research Applications

ECP has been used in a variety of scientific research applications, including the study of enzyme inhibition, cellular signaling pathways, and gene expression. It has also been used to study the effects of various drugs on the body, as well as the effects of environmental toxins. Additionally, ECP has been used to study the effects of aging and the development of various diseases, such as cancer.

Mechanism of Action

ECP has been found to act as an inhibitor of enzymes, such as cyclooxygenase (COX) and phospholipase A2 (PLA2). It has also been found to inhibit the activity of certain proteins, such as cyclin-dependent kinase 2 (CDK2). Additionally, ECP has been found to interfere with the activity of certain hormones, such as glucocorticoids, and to affect the expression of certain genes, such as those involved in cell cycle regulation.
Biochemical and Physiological Effects
ECP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as COX and PLA2, and to interfere with the activity of certain hormones, such as glucocorticoids. Additionally, ECP has been found to affect the expression of certain genes, such as those involved in cell cycle regulation. Furthermore, ECP has been found to affect the metabolism of certain compounds, such as fatty acids, and to affect the activity of certain proteins, such as CDK2.

Advantages and Limitations for Lab Experiments

ECP has several advantages for use in laboratory experiments. It is a stable, water-soluble compound that is relatively easy to synthesize. Additionally, it has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists and researchers. However, there are some limitations to the use of ECP in laboratory experiments. It has been found to be toxic to certain cells and organisms, and its effects may vary depending on the specific conditions of the experiment.

Future Directions

The potential future directions of research on ECP are vast. One potential area of research is to further investigate the biochemical and physiological effects of ECP on various cellular processes, such as cell cycle regulation, gene expression, and metabolism. Additionally, further research could be conducted on the potential use of ECP as an inhibitor of enzymes, such as COX and PLA2, and as an inhibitor of certain hormones, such as glucocorticoids. Additionally, further research could be conducted on the potential use of ECP as an inhibitor of certain proteins, such as CDK2, and as an inhibitor of certain genes, such as those involved in cell cycle regulation. Furthermore, further research could be conducted on the potential use of ECP in the treatment of various diseases, such as cancer, and on its potential use as an environmental toxin.

Synthesis Methods

ECP is synthesized using a two-step process. The first step involves the reaction of 2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetic acid with ethyl acetate in the presence of a base catalyzer. This reaction produces a yellow-colored solution of ECP in ethyl acetate. The second step involves the removal of the ethyl acetate from the solution, which can be done by distillation or by extraction with a suitable solvent.

properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(2-methyl-5-nitrophenyl)hydrazinylidene]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O4/c1-3-19-11(16)10(12)14-13-9-6-8(15(17)18)5-4-7(9)2/h4-6,13H,3H2,1-2H3/b14-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSFZJZGMNOYRJ-UVTDQMKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=CC(=C1)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=C(C=CC(=C1)[N+](=O)[O-])C)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate

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